Allopurinol
Overview
Description
Allopurinol is a medication primarily used to decrease high blood uric acid levels. It is commonly prescribed for the treatment and prevention of gout, a condition characterized by painful inflammation of the joints due to urate crystal deposition. This compound is also used to prevent certain types of kidney stones and to manage high uric acid levels that can occur during chemotherapy .
Preparation Methods
Allopurinol can be synthesized through various methods. One common synthetic route involves the condensation of 4,6-dihydroxypyrimidine with formamide, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring system . Industrial production methods often involve the use of high-temperature and high-pressure conditions to optimize yield and purity. Sustained release formulations of this compound have also been developed using innovative techniques such as direct compression and post-heating methods .
Chemical Reactions Analysis
Allopurinol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is known to form stable salt hydrates with acids like maleic acid and oxalic acid, which enhance its solubility and bioavailability . Common reagents used in these reactions include strong acids and bases, as well as various solvents. The major products formed from these reactions are typically more soluble and stable forms of this compound, which are beneficial for pharmaceutical applications .
Scientific Research Applications
Allopurinol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine oxidase inhibition and purine metabolism.
Biology: this compound is employed in research on enzyme inhibition and metabolic pathways involving uric acid.
Medicine: Beyond its primary use in treating gout, this compound is investigated for its potential benefits in cardiovascular disease prevention and management
Industry: The compound is used in the development of sustained release formulations and other advanced drug delivery systems
Mechanism of Action
Allopurinol works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid . By blocking this enzyme, this compound reduces the production of uric acid, thereby preventing the formation of urate crystals and alleviating the symptoms of gout. The primary molecular target is xanthine oxidase, and the pathway involves the reduction of uric acid synthesis without disrupting the biosynthesis of vital purines .
Comparison with Similar Compounds
Allopurinol is often compared with other urate-lowering drugs such as febuxostat, benzbromarone, and probenecid. While this compound and febuxostat both inhibit xanthine oxidase, febuxostat is often considered more potent but may have a higher risk of cardiovascular events . Benzbromarone and probenecid work by increasing the excretion of uric acid through the kidneys, but they are less commonly used due to their side effect profiles . This compound remains a widely used and well-tolerated option for long-term management of gout and hyperuricemia .
Properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNXPDARWKPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | allopurinol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Allopurinol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022573 | |
Record name | Allopurinol | |
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Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | Allopurinol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
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Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |
Record name | SID56424020 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | Allopurinol | |
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Mechanism of Action |
Allopurinol is a structural analog of the natural purine base, hypoxanthine. After ingestion, allopurinol is metabolized to its active metabolite, oxypurinol (_alloxanthine_) in the liver, which acts as an inhibitor of xanthine oxidase enzyme. Allopurinol and its active metabolite inhibit xanthine oxidase, the enzyme that converts hypoxanthine to xanthine and xanthine to uric acid. Inhibition of this enzyme is responsible for the effects of allopurinol. This drug increases the reutilization of hypoxanthine and xanthine for nucleotide and nucleic acid synthesis by a process that involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This process results in an increased nucleotide concentration, which causes feedback inhibition of de novo purine synthesis. The end result is decreased urine and serum uric acid concentrations, which decreases the incidence of gout symptoms. Accompanying the reduction of serum uric acid by allopurinol is an increase in the serum and urine concentrations of hypoxanthine and xanthine (due to inhibition of xanthine oxidase). In the absence of allopurinol, regular urinary excretion of oxypurines almost entirely occurs in the form of uric acid. After the ingestion of allopurinol, the contents of excreted urine are hypoxanthine, xanthine, and uric acid. Because each substance has its own individual solubility, the concentration of uric acid in plasma is decreased without exposing the renal tissues to a high load of uric acid, thereby decreasing the risk of crystalluria. By lowering the uric acid concentration in the plasma below its limits of solubility, allopurinol encourages the dissolution of gout tophi. Although the levels of hypoxanthine and xanthine are found to be increased after allopurinol ingestion, the risk of deposition in renal tissues is less than that of uric acid, as they become more soluble and are rapidly excreted by the kidney., Allopurinol inhibits xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine and of xanthine to uric acid. Oxypurinol, a metabolite of allopurinol, also inhibits xanthine oxidase. By inhibiting xanthine oxidase, allopurinol and its metabolite block conversion of the oxypurines (hypoxanthine and xanthine) to uric acid, thus decreasing serum and urine concentrations of uric acid. The drug differs, therefore, from uricosuric agents which lower serum urate concentrations by promoting urinary excretion of uric acid. Xanthine oxidase concentrations are not altered by long-term administration of the drug., Allopurinol does not directly interfere with purine nucleotide or nucleic acid synthesis. The drug, however, indirectly increases oxypurine and allopurinol ribonucleotide concentrations and decreases phosphoribosylpyrophosphate concentrations, thus decreasing de novo purine biosynthesis by pseudofeedback inhibition. In addition, allopurinol increases the incorporation of hypoxanthine and xanthine into DNA and RNA, thereby further decreasing serum urate concentrations. Allopurinol may produce a deficit of total purines (uric acid and oxypurines) amounting to several hundred mg daily., Accompanying the decrease in uric acid produced by allopurinol is an increase in serum and urine concentrations of hypoxanthine and xanthine. Plasma concentrations of these oxypurines do not, however, rise commensurately with the fall in serum urate concentrations and are often 20-30% less than would be expected in view of urate concentrations prior to allopurinol therapy. This discrepancy occurs because renal clearance of the oxypurines is at least 10 times greater than that of uric acid. In addition, normal urinary purine output is almost exclusively uric acid, but after treatment with allopurinol, it is composed of uric acid, xanthine, and hypoxanthine, each having independent solubility. Thus, the risk of crystalluria is reduced. Alkalinization of the urine increases the solubility of the purines, further minimizing the risk of crystalluria. Decreased tubular transport of uric acid also results in increased renal reabsorption of calcium and decreased calcium excretion., Allopurinol also interferes with de novo pyrimidine nucleotide synthesis by inhibiting orotidine 5'-phosphate decarboxylase. Secondary orotic aciduria and orotidinuria result. Orotic acid is highly insoluble and could form a heavy sediment of urinary crystals; however, the increased excretion of orotic acid and orotidine rarely exceeds 10% of the total pyrimidines synthesized by the body. In addition, enhanced conversion of uridine to uridine 5'-monophosphate usually occurs and, therefore, this partial inhibition of pyrimidine synthesis is considered innocuous., Allopurinol may also inhibit hepatic microsomal enzymes. Allopurinol is not cytotoxic and has no effect on transplantable tumors. The drug has no analgesic, anti-inflammatory, or uricosuric activity. | |
Record name | Allopurinol | |
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Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |
CAS No. |
315-30-0, 184789-03-5, 691008-24-9 | |
Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
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Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Melting Point |
greater than 662 °F (NTP, 1992), >300, 350 °C | |
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